molecular formula C37H60O8 B1157379 Momordicoside G CAS No. 81371-54-2

Momordicoside G

Cat. No.: B1157379
CAS No.: 81371-54-2
M. Wt: 632.9 g/mol
InChI Key:
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Description

The compound Momordicoside G is a complex organic molecule with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple chiral centers and a variety of functional groups

Mechanism of Action

Target of Action

Momordicoside G, a bioactive component from Momordica charantia , primarily targets macrophages . Macrophages are a type of white blood cell that engulf and digest cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .

Mode of Action

This compound selectively induces apoptosis (programmed cell death) in M1-like macrophages, without affecting M2-like macrophages . It decreases reactive oxygen species (ROS) levels and promotes autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

The compound’s action is associated with several biochemical pathways, including “signal transduction,” “innate immune response,” and "cell proliferation" . By regulating these pathways, this compound can stimulate the repair of lung injury and prevent inflammation-associated lung carcinoma lesions .

Pharmacokinetics

Computational methods suggest that it may have potential as a therapeutic agent

Result of Action

The administration of this compound results in decreased lung tissue injury and carcinoma lesions . This is achieved through the suppression of M1-like macrophages and the promotion of M2-like macrophages . The compound’s action also leads to a decrease in the levels of pro-inflammatory cytokines IL-6 and IL-12, and an increase in the levels of anti-inflammatory cytokines IL-10 and TGF-β1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a urethane-induced lung carcinogenic model, the compound’s efficacy was confirmed in a lipopolysaccharide (LPS)-induced lung injury model . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route often begins with the preparation of the core oxane structure, followed by the introduction of the hydroxymethyl group and the complex pentacyclic moiety. Key reagents used in these steps include organometallic compounds, protecting groups, and specific catalysts to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds and ketone groups can be reduced to form saturated compounds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of double bonds can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases due to its unique structural features.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **Momordicoside G
  • **this compound

Uniqueness

The uniqueness of this compound lies in its intricate structure and the specific stereochemistry of its chiral centers. This allows it to interact with biological targets in a highly specific manner, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGABSJZVJOSCX-JFMWXBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317102
Record name Momordicoside G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81371-54-2
Record name Momordicoside G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81371-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Momordicoside G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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